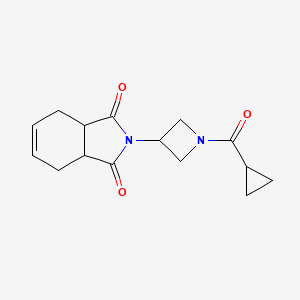![molecular formula C16H17ClN2O4S B6543174 2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-methylacetamide CAS No. 1060262-84-1](/img/structure/B6543174.png)
2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-methylacetamide is a useful research compound. Its molecular formula is C16H17ClN2O4S and its molecular weight is 368.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.0597559 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various biochemical pathways, including those involving electrophilic aromatic substitution .
Pharmacokinetics
The lipophilicity of a compound can influence its cellular uptake . More lipophilic compounds generally have better passive cellular uptake.
Result of Action
The interaction of similar compounds with their targets can lead to changes in cellular signaling and metabolic pathways .
Properties
IUPAC Name |
2-[4-[(5-chloro-2-methoxyphenyl)sulfonylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-18-16(20)9-11-3-6-13(7-4-11)19-24(21,22)15-10-12(17)5-8-14(15)23-2/h3-8,10,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVFFBQQLPDYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543103.png)
![2-[4-(5-chloro-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543108.png)
![2-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543114.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543119.png)
![2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543126.png)
![2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543129.png)
![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6543133.png)

![2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543154.png)
![2-[4-(4-acetamido-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543160.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]-N-methylacetamide](/img/structure/B6543178.png)
![N-methyl-2-[4-(phenylmethanesulfonamido)phenyl]acetamide](/img/structure/B6543182.png)
![2-{4-[(4-chlorophenyl)methanesulfonamido]phenyl}-N-methylacetamide](/img/structure/B6543183.png)
![2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide](/img/structure/B6543197.png)
